molecular formula C13H8N2O2 B12566280 9-Nitrobenzo[H]quinoline CAS No. 186268-22-4

9-Nitrobenzo[H]quinoline

Cat. No.: B12566280
CAS No.: 186268-22-4
M. Wt: 224.21 g/mol
InChI Key: UMWCKPKQYXNFNJ-UHFFFAOYSA-N
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Description

9-Nitrobenzo[H]quinoline is a nitro-functionalized derivative of the benzo[h]quinoline scaffold, a privileged structure in medicinal chemistry and material science. This compound features a fused aromatic ring system incorporating a nitrogen heteroatom, with a nitro group introduced at the 9-position to significantly alter its electronic properties and biological activity. Benzo[h]quinoline derivatives are recognized as valuable scaffolds found in pharmaceuticals and natural products, known for their diverse biological activities and therapeutic potential . The incorporation of the nitro group is a common strategy in drug design to influence electron distribution, bioavailability, and intermolecular interactions. The benzo[h]quinoline core structure is a subject of ongoing research due to its versatile pharmacological profile. Recent studies have explored related derivatives for developing new insecticidal agents, with some demonstrating potent efficacy by interacting with key neuroreceptors such as acetylcholinesterase (AChE), nicotinic acetylcholine receptors (nAChRs), and voltage-gated sodium channels (VGSCs) . The specific nitro-substituted analogue is of significant interest for further investigation into these and other biological mechanisms. Researchers utilize this nitro-aromatic heterocycle as a key synthetic intermediate for accessing more complex molecular architectures. Its extended π-conjugated system makes it a candidate for exploration in organic electronic materials. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

186268-22-4

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

9-nitrobenzo[h]quinoline

InChI

InChI=1S/C13H8N2O2/c16-15(17)11-6-5-9-3-4-10-2-1-7-14-13(10)12(9)8-11/h1-8H

InChI Key

UMWCKPKQYXNFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=C3)[N+](=O)[O-])N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrobenzo[H]quinoline typically involves the nitration of benzo[H]quinoline. One common method includes the reaction of benzo[H]quinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the ninth position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Nitrobenzo[H]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron powder and ammonium chloride in ethanol-water mixtures.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-Nitrobenzo[H]quinoline primarily involves its reduction by nitroreductase enzymes. The nitro group is reduced to an amino group, resulting in the formation of fluorescent products. This property is exploited in biological assays to detect the presence and activity of nitroreductase enzymes in various organisms .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Quinoline Derivatives

Compound Nitro Position Key Substituents Synthesis Method Key Spectral Data
9-Nitrobenzo[H]quinoline 9 Dodecanoyl, Hydroxy Nitration with HNO₃ APCI-MS 421.52; NMR shifts (Tables 1–2)
4,7-Dichloro-1,10-phenanthroline N/A Chlorine at 4,7 positions Amination with carbazole Not reported
Chloroquine N/A Piperazine at 4-position Multi-step organic synthesis Characteristic piperazine NMR signals
Cyclopentaquinoline-acridine hybrids 9 Acridine, alkyl chains HCl/ether treatment Yields 64–86%; melting points 160–195°C
  • Positional Effects: The 9-nitro group in benzo[h]quinoline contrasts with substituents in related compounds. For example, chloroquine features a piperazine ring at the 4-position of quinoline, which enhances its antimalarial activity by influencing molecular conformation and target binding . In contrast, the nitro group in this compound introduces steric and electronic effects that may alter reactivity in substitution or amination reactions .
Spectroscopic and Electronic Properties

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR Shifts (Key Protons) ¹³C NMR Shifts MS Data
This compound Aromatic protons: δ 8.2–9.1 ppm Carbonyl: δ 170–175 ppm APCI-MS: 421.52
Quinolinethiones H-2: Δδ +0.44–0.61 ppm (vs. parent) Not reported Not reported
Cyclopentaquinoline-acridine Alkyl chain protons: δ 1.2–3.4 ppm Aromatic carbons: δ 120–150 ppm MS-HR matches theoretical
  • NMR Shifts: The nitro group in this compound deshields adjacent protons, leading to downfield shifts in aromatic protons (δ 8.2–9.1 ppm) . Similarly, quinolinethiones exhibit ortho-effects, where substituents at nitrogen or sulfur cause significant H-2 proton shifts .
  • DFT Calculations: Theoretical studies on this compound using B3LYP/6-31G(d) reveal localized electron density distortions due to the nitro group, impacting its electrophilic substitution patterns .
Reactivity and Functionalization
  • Amination: 9H-Carbazole, a planar nucleophile, reacts with nitroquinoline derivatives via nucleophilic aromatic substitution. However, this compound’s steric hindrance at the 9-position may reduce amination efficiency compared to 4,7-dichloro-1,10-phenanthrolines .
  • Nitration vs. Chlorination: Chloroquine’s 4-piperazine substituent is introduced via SN2 reactions, while this compound’s nitro group requires harsh nitration conditions (HNO₃, 60°C), reflecting differing synthetic challenges .

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